4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride
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Overview
Description
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes an aminomethyl group attached to a dihydroisoquinolinone core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride typically involves the reaction of 1,2-dihydroisoquinolin-1-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The dihydroisoquinolinone core can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzonitrile hydrochloride
- 4-(Aminomethyl)benzoic acid hydrochloride
- 4-(Aminomethyl)phenylboronic acid hydrochloride
Uniqueness
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride is unique due to its dihydroisoquinolinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-(aminomethyl)-2H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9;/h1-4,6H,5,11H2,(H,12,13);1H |
InChI Key |
DCUAKWCPYMHTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)CN.Cl |
Origin of Product |
United States |
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